molecular formula C5H12INO2S B8263916 3-iodo-N,N-dimethylpropane-1-sulfonamide

3-iodo-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B8263916
M. Wt: 277.13 g/mol
InChI Key: AIQATAASBOMVLU-UHFFFAOYSA-N
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Description

3-iodo-N,N-dimethylpropane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-dimethylpropane-1-sulfonamide typically involves the iodination of N,N-dimethylpropane-1-sulfonamide. One common method is the reaction of N,N-dimethylpropane-1-sulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N,N-dimethylpropane-1-sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of N,N-dimethylpropane-1-sulfonamide.

Scientific Research Applications

3-iodo-N,N-dimethylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropane-1-sulfonamide is primarily related to its sulfonamide group. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropane-1-sulfonamide: Lacks the iodine atom, which may result in different reactivity and applications.

    1-iodo-2,2-dimethylpropane: Contains an iodine atom but lacks the sulfonamide group, leading to different chemical properties and uses.

    N,N-dimethylpropane-1,3-diammonium iodide: Contains both iodine and ammonium groups, used in different applications such as solar cell materials.

Uniqueness

3-iodo-N,N-dimethylpropane-1-sulfonamide is unique due to the combination of the iodine atom and the sulfonamide group

Properties

IUPAC Name

3-iodo-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12INO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQATAASBOMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-propane-1-sulfonic acid dimethylamide (1.06 g) and sodium iodide (2.57 g) in 2-butanone (20 mL) was heated at 80° C. for 16 h. After cooling to room temperature the solvent was reduced in vacuo. The residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was dried (MgSO4) and reduced in vacuo to give 3-iodo-propane-1-sulfonic acid dimethylamide as a yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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